molecular formula C27H24N4S B4299095 1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline

1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline

Cat. No.: B4299095
M. Wt: 436.6 g/mol
InChI Key: DMYHCRMUEVZSRN-UHFFFAOYSA-N
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Description

1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound that features a triazine ring, a thioether linkage, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline typically involves multiple steps. One common approach is to start with the preparation of the 5,6-diphenyl-1,2,4-triazine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The thioether linkage is then introduced by reacting the triazine derivative with a suitable thiol compound under controlled conditions. Finally, the dihydroisoquinoline moiety is incorporated through a series of reactions, including alkylation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to its combination of a triazine ring, thioether linkage, and dihydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4S/c1-27(2)17-21-15-9-10-16-22(21)23(29-27)18-32-26-28-24(19-11-5-3-6-12-19)25(30-31-26)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHCRMUEVZSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 2
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 3
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 4
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 5
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 6
1-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline

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